molecular formula C16H13N3OS B10870680 N-Phenyl-2-(phthalazin-1-ylsulfanyl)-acetamide

N-Phenyl-2-(phthalazin-1-ylsulfanyl)-acetamide

Cat. No.: B10870680
M. Wt: 295.4 g/mol
InChI Key: VHBDXPLMHNJKTM-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Phenyl-2-(phthalazin-1-ylsulfanyl)-acetamide typically involves the reaction of phthalazin-1-ylsulfanyl chloride with N-phenylacetamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Phenyl-2-(phthalazin-1-ylsulfanyl)-acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into corresponding amines or thiols.

    Substitution: The phenyl or phthalazin-1-ylsulfanyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under conditions such as reflux or room temperature.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-Phenyl-2-(phthalazin-1-ylsulfanyl)-acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-Phenyl-2-(phthalazin-1-ylsulfanyl)-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-Phenyl-2-(phthalazin-1-yl)hydrazinecarbothioamide
  • N-Phenyl-2-(phthalazin-1-yl)acetamide
  • N-Phenyl-2-(phthalazin-1-ylsulfanyl)ethanamide

Uniqueness

N-Phenyl-2-(phthalazin-1-ylsulfanyl)-acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H13N3OS

Molecular Weight

295.4 g/mol

IUPAC Name

N-phenyl-2-phthalazin-1-ylsulfanylacetamide

InChI

InChI=1S/C16H13N3OS/c20-15(18-13-7-2-1-3-8-13)11-21-16-14-9-5-4-6-12(14)10-17-19-16/h1-10H,11H2,(H,18,20)

InChI Key

VHBDXPLMHNJKTM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=NN=CC3=CC=CC=C32

solubility

>44.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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